molecular formula C12H16N2O4S B1347306 N-Cyclohexyl 3-nitrobenzenesulfonamide CAS No. 93125-79-2

N-Cyclohexyl 3-nitrobenzenesulfonamide

Cat. No. B1347306
CAS RN: 93125-79-2
M. Wt: 284.33 g/mol
InChI Key: NEMRFPHOJNZVTN-UHFFFAOYSA-N
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Scientific Research Applications

Synthesis and Chemical Transformations

N-Cyclohexyl 3-nitrobenzenesulfonamide and similar compounds play a significant role in chemical synthesis. They are used as intermediates in the preparation of secondary amines and serve as protecting groups for amines. For instance, 2- and 4-nitrobenzenesulfonamides can be alkylated smoothly to yield N-alkylated sulfonamides in nearly quantitative yields. These compounds can be deprotected via Meisenheimer complexes to give secondary amines with high yields (Fukuyama, Jow, & Cheung, 1995).

Applications in Biology and Medicine

N-alkyl/aralkyl-nitrobenzenesulfonamides have shown promise in biological applications. For example, they have been studied for their bacterial biofilm inhibition properties against strains like Escherichia coli and Bacillus subtilis. Certain derivatives of these compounds exhibited notable inhibitory actions against bacterial biofilms, along with displaying mild cytotoxicity, which makes them potential candidates for medical applications (Abbasi et al., 2020).

Electrophilic Nitrogen Source

These compounds are also used as electrophilic nitrogen sources in chemical reactions. For instance, N,N-dichloro-2-nitrobenzenesulfonamide has been effective as an electrophilic nitrogen source for the direct diamination of alpha, beta-unsaturated ketones without metal catalysts. Such applications are convenient and do not require protection under inert gases (Pei et al., 2003).

Use in Polymer Science

In the field of polymer science, 4-chloro-3-nitrobenzenesulfonamide has been utilized in reactions with bis-electrophilic phenols to produce a novel class of [1,4]oxazepine-based primary sulfonamides. These compounds demonstrated strong inhibition of human carbonic anhydrases, highlighting their potential in therapeutic applications (Sapegin et al., 2018).

Versatile Synthetic Method for Amines

Nitrobenzenesulfonamides, like N-Cyclohexyl 3-nitrobenzenesulfonamide, offer a highly efficient and versatile method for synthesizing amines. They act as both protecting and activating groups in alkylation processes. This methodology facilitates the synthesis of linear and macrocyclic natural polyamines under mild conditions (Kan & Fukuyama, 2004).

Future Directions

Please note that this information is based on the available web search results and may not be comprehensive or up-to-date. For more detailed information, please refer to the relevant literature or consult a chemical expert.


properties

IUPAC Name

N-cyclohexyl-3-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4S/c15-14(16)11-7-4-8-12(9-11)19(17,18)13-10-5-2-1-3-6-10/h4,7-10,13H,1-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEMRFPHOJNZVTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70289486
Record name N-Cyclohexyl-3-nitrobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70289486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyclohexyl 3-nitrobenzenesulfonamide

CAS RN

93125-79-2
Record name 93125-79-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61574
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Cyclohexyl-3-nitrobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70289486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Cipriano, C Milite, A Feoli, M Viviano… - …, 2022 - Wiley Online Library
… 4-amino-N-cyclohexyl-3-nitrobenzenesulfonamide (15 h). Compound 15 h (956 mg, 63 %) was obtained as a yellow solid from derivative 13 (1.20 g, 5.07 mmol) and cyclohexylamine …

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